molecular formula C8H12O3 B124623 D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) CAS No. 155934-55-7

D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)

Cat. No. B124623
M. Wt: 156.18 g/mol
InChI Key: AMXAGLAPRRVGDY-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI), also known as isoprene-linked pentose phosphate, is a pentose sugar derivative that has been widely studied for its potential applications in various fields of science. This molecule has a unique structure and properties that make it a valuable tool for scientific research and experimentation. In

Mechanism Of Action

The mechanism of action of D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) is not fully understood. However, it is known to inhibit the activity of certain enzymes involved in the pentose phosphate pathway. This pathway is essential for the production of NADPH, which is required for many cellular processes, including biosynthesis and antioxidant defense.

Biochemical And Physiological Effects

D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cellular components. It has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of using D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) in lab experiments is its unique structure and properties. This molecule has a high degree of stereochemical specificity, making it a valuable tool for studying enzyme mechanisms and substrate specificity. However, the synthesis of this molecule is complex and requires significant expertise in organic chemistry. Additionally, the use of this molecule is limited by its high cost and low availability.

Future Directions

There are several future directions for the study of D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI). One potential area of research is the development of new antibiotics based on the structure of this molecule. Another area of research is the study of the enzyme mechanisms involved in the pentose phosphate pathway. Additionally, the use of this molecule as a precursor for the synthesis of nucleotides and other biologically active compounds could be further explored. Finally, the synthesis of analogues of this molecule with improved properties could be a promising area of research.
Conclusion:
In conclusion, D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) is a unique and valuable molecule for scientific research and experimentation. Its complex structure and properties make it a valuable tool for studying enzyme mechanisms, substrate specificity, and the pentose phosphate pathway. However, its high cost and low availability limit its use in lab experiments. Future research in this area could lead to the development of new antibiotics, the study of enzyme mechanisms, and the synthesis of new biologically active compounds.

Synthesis Methods

The synthesis of D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) involves several steps, including the protection of the hydroxyl groups, the formation of the enol ether, and the deprotection of the hydroxyl groups. The most common method for synthesizing this molecule is through the use of protecting groups and selective reactions to achieve the desired structure. The synthesis of this molecule is complex and requires significant expertise in organic chemistry.

Scientific Research Applications

D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) has been extensively studied for its potential applications in various fields of science, including biochemistry, molecular biology, and pharmacology. This molecule has been used as a precursor for the synthesis of nucleotides, antibiotics, and other biologically active compounds. It has also been used as a substrate for enzymes involved in the pentose phosphate pathway.

properties

CAS RN

155934-55-7

Product Name

D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

InChI

InChI=1S/C8H12O3/c1-4-6-7(5-9)11-8(2,3)10-6/h4-7H,1H2,2-3H3/t6-,7+/m1/s1

InChI Key

AMXAGLAPRRVGDY-RQJHMYQMSA-N

Isomeric SMILES

CC1(O[C@@H]([C@@H](O1)C=O)C=C)C

SMILES

CC1(OC(C(O1)C=O)C=C)C

Canonical SMILES

CC1(OC(C(O1)C=O)C=C)C

synonyms

D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)- (9CI)

Origin of Product

United States

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